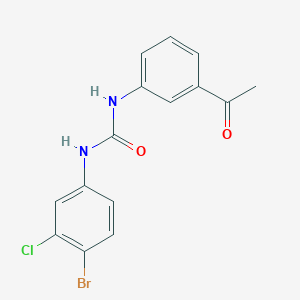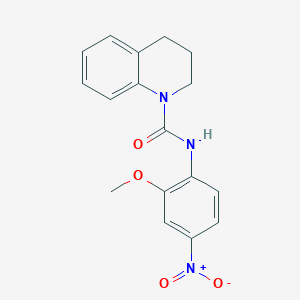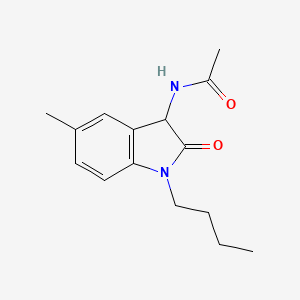
N-(3-acetylphenyl)-N'-(4-bromo-3-chlorophenyl)urea
Descripción general
Descripción
N-(3-acetylphenyl)-N'-(4-bromo-3-chlorophenyl)urea, also known as BCU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. BCU is a urea derivative that has a unique chemical structure, making it a promising candidate for various research applications.
Mecanismo De Acción
The mechanism of action of N-(3-acetylphenyl)-N'-(4-bromo-3-chlorophenyl)urea varies depending on its application. In the field of medicine, N-(3-acetylphenyl)-N'-(4-bromo-3-chlorophenyl)urea inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. N-(3-acetylphenyl)-N'-(4-bromo-3-chlorophenyl)urea inhibits the formation of amyloid plaques in Alzheimer's disease by inhibiting the aggregation of amyloid beta peptides. In the field of agriculture, N-(3-acetylphenyl)-N'-(4-bromo-3-chlorophenyl)urea inhibits the growth of weeds by inhibiting photosynthesis and inhibits the growth of fungi by disrupting the cell membrane.
Biochemical and physiological effects:
The biochemical and physiological effects of N-(3-acetylphenyl)-N'-(4-bromo-3-chlorophenyl)urea vary depending on its application. In the field of medicine, N-(3-acetylphenyl)-N'-(4-bromo-3-chlorophenyl)urea has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. N-(3-acetylphenyl)-N'-(4-bromo-3-chlorophenyl)urea has also been shown to inhibit the formation of amyloid plaques in Alzheimer's disease. In the field of agriculture, N-(3-acetylphenyl)-N'-(4-bromo-3-chlorophenyl)urea inhibits photosynthesis in weeds and disrupts the cell membrane in fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(3-acetylphenyl)-N'-(4-bromo-3-chlorophenyl)urea in lab experiments include its unique chemical structure, simple synthesis method, and potential applications in various fields of scientific research. The limitations of using N-(3-acetylphenyl)-N'-(4-bromo-3-chlorophenyl)urea in lab experiments include its potential toxicity and limited solubility in water.
Direcciones Futuras
There are several future directions for research involving N-(3-acetylphenyl)-N'-(4-bromo-3-chlorophenyl)urea. In the field of medicine, future research could focus on the development of N-(3-acetylphenyl)-N'-(4-bromo-3-chlorophenyl)urea-based drugs for the treatment of cancer and Alzheimer's disease. In the field of agriculture, future research could focus on the development of N-(3-acetylphenyl)-N'-(4-bromo-3-chlorophenyl)urea-based herbicides and fungicides that are more effective and less toxic. In the field of material science, future research could focus on the synthesis of novel materials using N-(3-acetylphenyl)-N'-(4-bromo-3-chlorophenyl)urea as a building block. Overall, N-(3-acetylphenyl)-N'-(4-bromo-3-chlorophenyl)urea has great potential for various research applications and is a promising compound for future scientific research.
Aplicaciones Científicas De Investigación
N-(3-acetylphenyl)-N'-(4-bromo-3-chlorophenyl)urea has been extensively studied for its potential applications in various fields of scientific research. In the field of medicine, N-(3-acetylphenyl)-N'-(4-bromo-3-chlorophenyl)urea has been shown to have anti-cancer properties. Studies have shown that N-(3-acetylphenyl)-N'-(4-bromo-3-chlorophenyl)urea inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. N-(3-acetylphenyl)-N'-(4-bromo-3-chlorophenyl)urea has also been studied for its potential use in treating Alzheimer's disease. Studies have shown that N-(3-acetylphenyl)-N'-(4-bromo-3-chlorophenyl)urea inhibits the formation of amyloid plaques, which are a hallmark of Alzheimer's disease.
In the field of agriculture, N-(3-acetylphenyl)-N'-(4-bromo-3-chlorophenyl)urea has been studied for its potential use as a herbicide. Studies have shown that N-(3-acetylphenyl)-N'-(4-bromo-3-chlorophenyl)urea inhibits the growth of weeds by inhibiting photosynthesis. N-(3-acetylphenyl)-N'-(4-bromo-3-chlorophenyl)urea has also been studied for its potential use as a fungicide. Studies have shown that N-(3-acetylphenyl)-N'-(4-bromo-3-chlorophenyl)urea inhibits the growth of fungi by disrupting the cell membrane.
In the field of material science, N-(3-acetylphenyl)-N'-(4-bromo-3-chlorophenyl)urea has been studied for its potential use in the synthesis of novel materials. Studies have shown that N-(3-acetylphenyl)-N'-(4-bromo-3-chlorophenyl)urea can be used as a building block for the synthesis of metal-organic frameworks (MOFs). MOFs are a class of porous materials that have potential applications in gas storage and separation, catalysis, and drug delivery.
Propiedades
IUPAC Name |
1-(3-acetylphenyl)-3-(4-bromo-3-chlorophenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrClN2O2/c1-9(20)10-3-2-4-11(7-10)18-15(21)19-12-5-6-13(16)14(17)8-12/h2-8H,1H3,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPRLZEPAJYRTCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC(=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-bromo-3-[2-(3,5-dimethyl-1H-pyrazol-4-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4129022.png)
![N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}hexanamide](/img/structure/B4129026.png)
![methyl 3-({[1,4-bis(phenylsulfonyl)-2-piperazinyl]carbonyl}amino)-2-methylbenzoate](/img/structure/B4129033.png)
![3-(4-{[(1-phenylethyl)amino]sulfonyl}phenyl)-N-(2-pyridinylmethyl)propanamide](/img/structure/B4129037.png)
![methyl 3-({[(3-nitrophenyl)amino]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B4129047.png)

![2-(2-methoxybenzyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4129064.png)
![2-(2-nitrobenzoyl)-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B4129067.png)
![methyl 2-[({[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]amino}carbonothioyl)amino]-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4129069.png)
![N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4129076.png)
![12-(3-pyridinyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B4129080.png)
![N~4~-(3-methylphenyl)-N~2~-[2-(4-morpholinyl)ethyl]asparagine](/img/structure/B4129095.png)
![N-[2-(1,3-benzothiazol-2-yl)-4-chlorophenyl]nicotinamide](/img/structure/B4129109.png)